Cas no 890633-05-3 (2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid)

2-{(2Z)-2-(2-Bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid is a brominated benzofuran derivative with a propanoic acid substituent, exhibiting potential as an intermediate in organic synthesis and pharmaceutical research. Its structural features, including the α,β-unsaturated carbonyl system and the bromophenyl moiety, suggest reactivity suitable for further functionalization, such as cross-coupling or nucleophilic addition reactions. The compound's benzofuran core may contribute to biological activity, making it relevant in medicinal chemistry for targeting specific pathways. Its well-defined stereochemistry (Z-configuration) ensures consistency in synthetic applications. This product is primarily valued for its purity and stability, facilitating precise use in complex synthetic workflows.
2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid structure
890633-05-3 structure
Product name:2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid
CAS No:890633-05-3
MF:C18H13BrO5
MW:389.196824789047
CID:6158971
PubChem ID:16450292

2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid
    • 890633-05-3
    • (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
    • 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
    • AKOS002255352
    • AKOS016315633
    • 2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
    • F3228-0145
    • Inchi: 1S/C18H13BrO5/c1-10(18(21)22)23-12-6-7-13-15(9-12)24-16(17(13)20)8-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,21,22)/b16-8-
    • InChI Key: BNHKRLIBWBLXOX-PXNMLYILSA-N
    • SMILES: BrC1C=CC=CC=1/C=C1/C(C2C=CC(=CC=2O/1)OC(C(=O)O)C)=O

Computed Properties

  • Exact Mass: 387.99464g/mol
  • Monoisotopic Mass: 387.99464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 72.8Ų

2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3228-0145-10μmol
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3228-0145-20μmol
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3228-0145-1mg
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3228-0145-3mg
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3228-0145-2μmol
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3228-0145-5μmol
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3228-0145-5mg
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3228-0145-50mg
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3228-0145-25mg
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3228-0145-30mg
2-{[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid
890633-05-3 90%+
30mg
$119.0 2023-04-26

Additional information on 2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid

Introduction to 2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic Acid (CAS No. 890633-05-3)

2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid, identified by its CAS number 890633-05-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid is characterized by a fused benzofuran ring system connected to a propenoic acid moiety. The presence of a brominated phenyl group and an oxybenzofuran moiety introduces unique electronic and steric properties that contribute to its potential pharmacological effects. This architecture suggests that the compound may interact with biological targets in a manner distinct from conventional therapeutic agents.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The benzofuran scaffold, in particular, is known for its versatility and prevalence in natural products and pharmacologically active molecules. Studies have demonstrated that benzofuran derivatives can modulate various biological pathways, including those involved in inflammation, pain perception, and neurodegeneration. The specific substitution pattern in 2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid may confer selective activity against certain disease-related targets.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate affinity for enzymes and receptors implicated in metabolic disorders. The bromophenyl group appears to play a crucial role in mediating these interactions, possibly through halogen bonding or π-stacking interactions with biological targets. Further research is needed to fully characterize its binding kinetics and mechanism of action.

The synthesis of 2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as condensation reactions, cyclization, and functional group modifications. The use of advanced catalytic systems has enabled the efficient preparation of this complex molecule, paving the way for large-scale production and structural optimization.

The potential therapeutic applications of this compound are vast. Researchers are exploring its efficacy in treating conditions such as metabolic syndrome, neurodegenerative diseases, and chronic inflammation. Preclinical models have shown encouraging results, indicating that it may serve as a lead compound for the development of novel therapeutics. The combination of computational modeling and high-throughput screening techniques is being employed to accelerate the discovery process.

The safety profile of 2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid is currently under investigation. Preliminary toxicity studies suggest that it exhibits low systemic toxicity at therapeutic doses. However, long-term studies are necessary to assess any potential side effects or adverse reactions. Pharmacokinetic studies are also being conducted to understand how the compound is metabolized and eliminated from the body.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and interaction modes of 2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid with biological targets. These simulations provide valuable insights into the structure-function relationships that govern its pharmacological activity. By integrating experimental data with computational predictions, researchers can refine their understanding of how this compound interacts with living systems.

The future direction of research on this compound lies in expanding its chemical space through structural analogs and derivatives. By modifying key functional groups or introducing new moieties, scientists can explore novel pharmacological profiles and enhance its therapeutic potential. Collaborative efforts between synthetic chemists, biologists, and medicinal chemists will be essential in translating these findings into clinical applications.

In conclusion, 2-{(2Z)-2-(2-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoic acid (CAS No. 890633-05-3) represents a promising candidate for further pharmaceutical development. Its unique molecular architecture and preliminary biological activity make it an attractive target for drug discovery efforts aimed at addressing unmet medical needs. As research progresses, this compound holds the potential to contribute significantly to advancements in medicinal chemistry and therapeutic innovation.

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